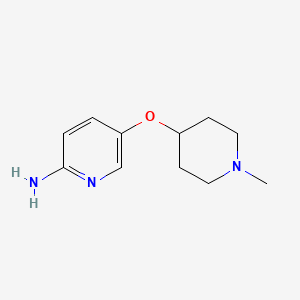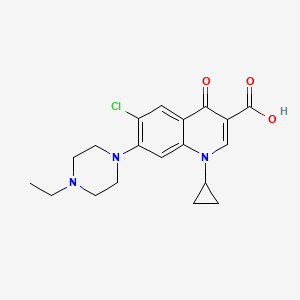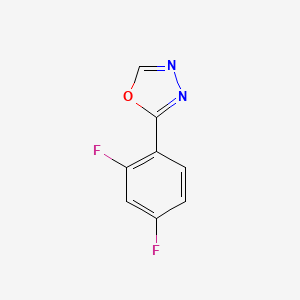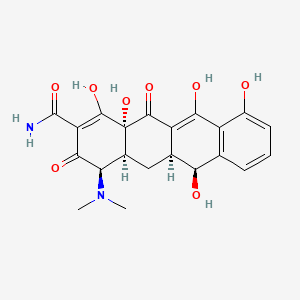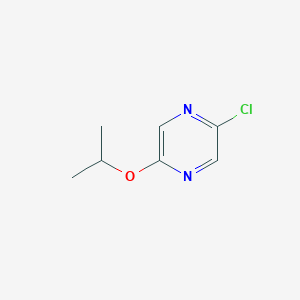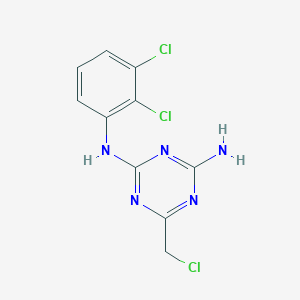
6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine
説明
The compound “6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a chloromethyl group, a 2,3-dichlorophenyl group, and two amine groups .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. The triazine ring provides a planar core to the molecule, with the various substituents adding complexity to the overall structure .Chemical Reactions Analysis
Triazines are known to undergo a variety of chemical reactions, including substitutions and additions, depending on the nature of their substituents . The presence of the chloromethyl and amine groups could make this compound reactive towards nucleophiles and electrophiles, respectively.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Environmental Impact and Degradation
Degradation and Soil Interaction The triazine compound's interaction with soil, particularly its degradation and the factors influencing it, has been a subject of research. Studies demonstrate how soil composition, organic matter, and external factors can influence the degradation pathway of triazine herbicides like atrazine, influencing their environmental impact and behavior (Sawunyama & Bailey, 2002; Guzzella et al., 2003).
Triazine Herbicides in Agriculture Research has focused on how triazine herbicides, including atrazine and simazine, influence the photosynthetic efficiency of plants like olive trees. The presence of organic waste in the soil, for instance, has shown to counterbalance the negative effects of these herbicides on photosynthesis, indicating a complex interaction between herbicides, soil composition, and plant physiology (Redondo-Gómez et al., 2007a; Redondo-Gómez et al., 2007b).
Molecular and Chemical Analysis
Molecular Structure and Spectroscopy The molecular structure and spectral analysis of related triazine compounds have been examined using techniques like FT-IR, FT-Raman spectra, and density functional theory. These studies provide insights into the molecular interactions, electronic properties, and thermodynamic behaviors of these compounds, offering a foundational understanding of their chemical characteristics and potential applications (Muthu & Prabakaran, 2014).
Herbicide and Soil Interaction The sorption and desorption behavior of triazine herbicides in soils have been a critical area of study, with implications for understanding their environmental mobility and potential for groundwater contamination. These studies are pivotal in modeling the environmental fate of these compounds and formulating regulatory and mitigation strategies (Singh et al., 2001; Inoue et al., 2006).
Safety And Hazards
特性
IUPAC Name |
6-(chloromethyl)-2-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3N5/c11-4-7-16-9(14)18-10(17-7)15-6-3-1-2-5(12)8(6)13/h1-3H,4H2,(H3,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYLKZIHJYEOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=NC(=NC(=N2)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(chloromethyl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



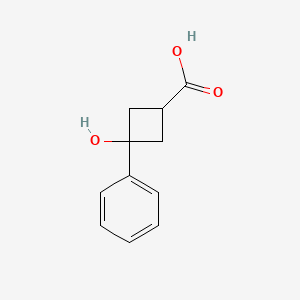
![Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B1429402.png)
![N-[1-(5-carbaMoylAdaMantan-2-ylaMino)-1-oxo-2-Methyl-2-propanyl]-2-fluorobenzenesulfonaMid](/img/structure/B1429403.png)
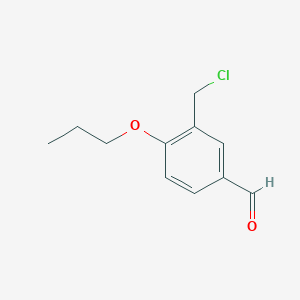
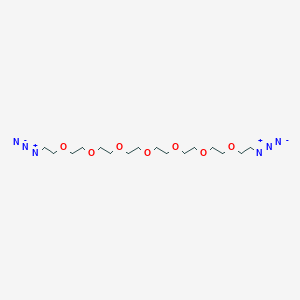
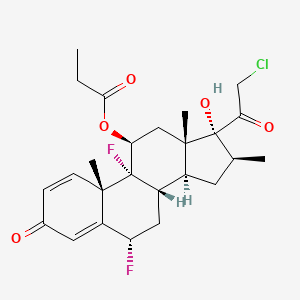
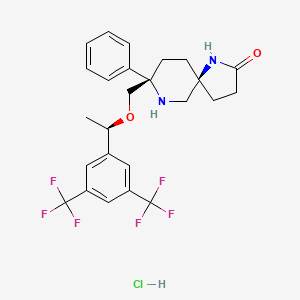
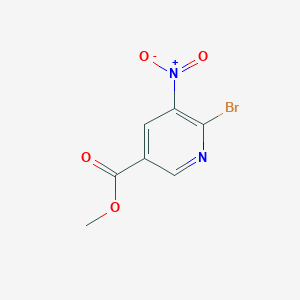
![Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate](/img/structure/B1429412.png)
